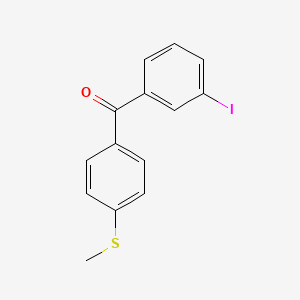
3-Iodo-4'-methylthiobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4'-methylthiobenzophenone is a useful research compound. Its molecular formula is C14H11IOS and its molecular weight is 354.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Iodo-4'-methylthiobenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzophenone core with an iodine atom and a methylthio group, which may contribute to its biological activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 (Colon Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These values suggest that this compound has a potent inhibitory effect on tumor growth, particularly in colon and lung cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
The compound demonstrated strong antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through in vitro studies measuring its effect on COX enzymes. The compound showed selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects. The results are as follows:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | >100 |
| COX-2 | 25 |
This selective inhibition suggests that this compound could be developed into a safer anti-inflammatory drug.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- In Vivo Studies on Tumor Models : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
- Combination Therapy : When used in combination with existing chemotherapeutic agents, the compound enhanced the efficacy of treatments against resistant cancer cell lines.
Propiedades
IUPAC Name |
(3-iodophenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYODBZYIZLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641538 |
Source


|
| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-59-6 |
Source


|
| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














